(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol
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Overview
Description
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is an organic compound that features a bromophenyl group and a methylthiophenyl group connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl alcohol: Shares the bromophenyl group but lacks the thiophenyl moiety.
5-Methylthiophene-2-carbaldehyde: Contains the thiophenyl group but lacks the bromophenyl moiety.
Uniqueness
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is unique due to the combination of bromophenyl and methylthiophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C12H11BrOS |
---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
(3-bromophenyl)-(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 |
InChI Key |
JDYKNCWLEHYLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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